N-(2,6-dioxopiperidin-3-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCDITVKCKBZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91393-02-1 | |
| Record name | N-(2,6-Dioxo-3-piperidinyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091393021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC373535 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Nucleophilic Acyl Substitution via Activated Intermediates
A widely employed method involves nucleophilic acyl substitution between 3-aminopiperidine-2,6-dione and activated benzoyl derivatives. In a protocol described in patent literature, 3-aminopiperidine-2,6-dione is reacted with benzoyl chloride in acetonitrile at 0–20°C in the presence of diisopropylethylamine (DIPEA) as a base. The reaction proceeds via in situ generation of a reactive acyl chloride intermediate, which undergoes nucleophilic attack by the primary amine group of the piperidine derivative. Yield optimization studies indicate that maintaining a stoichiometric ratio of 1:1.2 (amine:acyl chloride) and rigorous exclusion of moisture are critical for achieving >85% purity.
A variation of this method substitutes benzoyl chloride with benzoyl isothiocyanate, as reported in a study synthesizing benzamide-based heterocycles. Here, the thiocyanate group acts as a leaving group, facilitating amide bond formation under milder conditions (ethanol, 25°C). However, this approach requires subsequent purification via recrystallization from ethanol to remove thiourea byproducts, reducing the overall yield to 70–75%.
Reductive Amination of Keto intermediates
An alternative route involves reductive amination of 2,6-dioxopiperidin-3-one with benzylamine derivatives. In a procedure adapted from antiviral compound synthesis, 2,6-dioxopiperidin-3-one is condensed with benzylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature. The imine intermediate is rapidly reduced to the secondary amine, yielding N-benzyl-2,6-dioxopiperidin-3-amine, which is subsequently oxidized to the target benzamide using potassium permanganate in acidic medium. While this method achieves moderate yields (60–65%), it introduces challenges in controlling over-oxidation side reactions, necessitating careful monitoring via thin-layer chromatography (TLC).
Solid-Phase Synthesis for High-Throughput Production
Recent advances in combinatorial chemistry have enabled solid-phase synthesis of N-(2,6-dioxopiperidin-3-yl)benzamide derivatives. A resin-bound 3-aminopiperidine-2,6-dione is acylated with benzoyloxytrifluoropurine (BOP) activators under microwave irradiation (100°C, 15 min). This method achieves near-quantitative conversion rates (>95%) while minimizing solvent usage. Post-synthetic cleavage from Wang resin using trifluoroacetic acid (TFA)/dichloromethane (1:4) furnishes the target compound with 90% purity, as verified by high-performance liquid chromatography (HPLC).
Catalytic Hydrolysis of Nitrile Precursors
A patent-pending methodology utilizes 3-cyano-2,6-dioxopiperidine as a starting material, which undergoes controlled hydrolysis in the presence of acidic or basic catalysts. In one embodiment, refluxing the nitrile precursor with 6N hydrochloric acid at 110°C for 8 hours generates the corresponding carboxylic acid, which is then coupled with aniline derivatives using carbodiimide reagents. Although this route provides flexibility in introducing substituents on the benzamide ring, it requires stringent pH control during hydrolysis to prevent decarboxylation.
Enzymatic Amidations for Stereochemical Control
Biocatalytic approaches using lipases (e.g., Candida antarctica Lipase B) have been explored to achieve enantioselective synthesis. In a green chemistry protocol, 2,6-dioxopiperidin-3-ol is reacted with benzoyl methyl ester in tert-butyl methyl ether (TBME) at 37°C, with the lipase catalyzing transesterification to form the benzamide. Nuclear magnetic resonance (NMR) analysis confirms >99% enantiomeric excess (ee) for the (R)-isomer when using immobilized enzyme preparations. This method aligns with sustainable chemistry principles but currently faces scalability limitations due to enzyme cost and reaction time (72 hours).
Analytical Characterization and Quality Control
Structural confirmation of this compound requires multimodal analytical techniques. Fourier-transform infrared spectroscopy (FTIR) typically shows characteristic peaks at 1654 cm⁻¹ (C=O stretch, amide I band) and 1540 cm⁻¹ (N–H bend, amide II band). High-resolution mass spectrometry (HRMS) of the protonated molecular ion ([M+H]⁺) gives an exact mass of 247.0954 Da, consistent with the molecular formula C₁₂H₁₃N₃O₃. X-ray crystallography studies on analogous compounds reveal a planar benzamide group orthogonal to the piperidine ring, with intramolecular hydrogen bonding between the amide NH and the proximal carbonyl oxygen.
Purity assessment via HPLC using a C18 column (acetonitrile/water gradient, 0.1% TFA) shows a single peak at 6.8 minutes, confirming the absence of regioisomeric byproducts. Residual solvent analysis by gas chromatography (GC) must comply with ICH Q3C guidelines, particularly for acetonitrile (limit: 410 ppm) and dichloromethane (limit: 600 ppm).
Comparative Analysis of Synthetic Routes
The nucleophilic acyl substitution method () offers superior yields and scalability for industrial production but generates stoichiometric amounts of DIPEA hydrochloride waste. In contrast, enzymatic amidations () provide exceptional stereochemical control but remain cost-prohibitive for large-scale applications. Solid-phase synthesis () excels in rapid library generation for drug discovery but requires specialized equipment.
Economic evaluations indicate that the nitrile hydrolysis route () has the lowest raw material cost ($12/g) but higher energy expenditure due to prolonged heating. Reductive amination () balances moderate costs ($18/g) with acceptable environmental impact, making it suitable for pilot-scale batches.
Chemical Reactions Analysis
N-(2,6-dioxopiperidin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
N-(2,6-dioxopiperidin-3-yl)benzamide serves as a crucial building block in developing new pharmaceutical agents. Its structural features allow it to function as a DOPA decarboxylase inhibitor, making it relevant in treating neurological disorders such as Parkinson's disease. By inhibiting the conversion of L-DOPA to dopamine, it plays a role in regulating dopamine levels, which is critical for managing symptoms associated with dopamine deficiency.
Biological Studies
The compound has been extensively studied for its biological activity:
- DOPA Decarboxylase Inhibition : This inhibition is significant for understanding neurotransmitter synthesis and regulation.
- Potential Therapeutic Applications : Ongoing research explores its use in treating conditions like multiple myeloma and other cancers due to its ability to modulate biological pathways associated with these diseases .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in developing new materials and as a precursor for synthesizing other industrially relevant compounds.
Case Study 1: DOPA Decarboxylase Inhibition
Research has demonstrated that this compound effectively inhibits DOPA decarboxylase activity in vitro. This inhibition correlates with increased levels of L-DOPA in cellular models, suggesting potential therapeutic benefits for patients with Parkinson's disease .
Case Study 2: Development of PROTACs
In recent studies involving PROTACs (proteolysis-targeting chimeras), derivatives of this compound have been utilized to enhance the degradation efficiency of specific proteins involved in cancer progression. The incorporation of this compound into PROTAC designs has shown promise in targeting HDAC6 for degradation in multiple myeloma cells .
Mechanism of Action
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)benzamide involves its inhibition of the enzyme DOPA decarboxylase. By inhibiting this enzyme, the compound prevents the conversion of L-DOPA to dopamine, thereby affecting dopamine levels in the body. This mechanism is particularly relevant in the context of neurological research and the study of diseases such as Parkinson’s disease, where dopamine regulation plays a critical role.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table highlights key structural differences and similarities between N-(2,6-dioxopiperidin-3-yl)benzamide and related compounds:
Key Observations :
- The dioxopiperidine moiety is essential for PROTAC activity, enabling E3 ligase recruitment .
- Linker length and flexibility (e.g., hexanoic acid vs. PEG) influence degradation efficiency. For example, compound 9c (6-carbon linker) achieves HDAC3 degradation with 31% yield , while PEG-based linkers improve solubility and cell permeability .
- Substituents like fluorine (compound in ) enhance metabolic stability and binding affinity.
Key Observations :
Target Specificity and Degradation Efficiency
Key Observations :
- Fluorinated derivatives (e.g., PSP19) show improved pharmacokinetics due to enhanced membrane permeability .
- PROTACs targeting PARP-1 (compound 1) demonstrate higher yields than HDAC3 degraders, possibly due to optimized linker chemistry .
Physicochemical Properties
Key Observations :
- Salt formation (e.g., hydrochloride in ) significantly improves solubility, critical for in vivo applications.
Biological Activity
N-(2,6-dioxopiperidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities, particularly as a DOPA decarboxylase inhibitor. This article delves into the compound's mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
The primary mechanism through which this compound exerts its biological effects is by inhibiting DOPA decarboxylase. This enzyme plays a crucial role in the synthesis of dopamine from L-DOPA. By inhibiting this enzyme, the compound effectively reduces dopamine levels, which is particularly relevant in the context of neurological disorders such as Parkinson's disease.
Biological Activities
1. Neuropharmacological Effects
- The inhibition of DOPA decarboxylase suggests potential applications in treating dopamine-related disorders. Research indicates that modulating dopamine levels can influence motor control and mood regulation, making this compound a candidate for further investigation in neuropharmacology.
2. Anticancer Properties
- This compound has shown promise in cancer research. It interacts with the ubiquitin E3 ligase cereblon, leading to the degradation of proteins that promote tumor growth. This mechanism indicates its potential as an anticancer agent by promoting apoptosis in malignant cells and modulating immune responses.
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Isoindoline structure; similar piperidine core | Anticancer properties via cereblon interaction |
| 2-Amino-N-(2,6-dioxopiperidin-3-yl)benzamide | Lacks additional amino group; simpler structure | Potentially lower activity compared to target compound |
| N-(4-Aminobenzoyl)-N-(2,6-dioxopiperidin-3-yl)acetamide | Acetamide instead of benzamide; altered activity profile | Varies in biological efficacy |
This table illustrates how variations in structure can impact biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Neuroscience Research : In a study focused on Parkinson’s disease models, the compound demonstrated significant reductions in motor dysfunctions associated with dopamine depletion. The results indicated that treatment with this compound could restore dopaminergic signaling pathways.
- Cancer Therapeutics : A study investigating the effects of this compound on cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. This finding supports its role as a potential anticancer agent.
Future Directions
The ongoing research into this compound underscores its potential as a therapeutic agent in both neurological and oncological contexts. Future studies should focus on:
- In vivo Evaluations : To assess the efficacy and safety profiles in animal models.
- Mechanistic Studies : To further elucidate the pathways affected by DOPA decarboxylase inhibition.
- Development of Derivatives : To enhance selectivity and potency against specific targets.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
